molecular formula C7H7BrN4 B1292874 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1124382-65-5

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B1292874
CAS No.: 1124382-65-5
M. Wt: 227.06 g/mol
InChI Key: ZNPGWTXQRAGCLF-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of bromine and methyl groups on the triazole and pyridine rings, respectively, imparts unique chemical properties that make it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-5-methylpyridin-2-amine with hydrazine derivatives under microwave irradiation. The reaction is carried out in dry toluene at 140°C, leading to the formation of the triazole ring through a tandem reaction mechanism .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 6-azido-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine or 6-thiocyanato-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine can be formed.

    Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield partially or fully reduced triazole derivatives.

Scientific Research Applications

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Biological Research: The compound is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for other heterocycles, allowing it to bind to active sites and modulate biological activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
  • 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Uniqueness

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to the specific positioning of the bromine and methyl groups, which can significantly impact its chemical reactivity and biological activity. The presence of the amino group at the 2-position of the triazole ring further distinguishes it from other similar compounds, providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPGWTXQRAGCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC(=NN12)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649140
Record name 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124382-65-5
Record name 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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